5-HT6 Receptor Binding Affinity: Intepirdine vs. Reference Compounds 18, 22, 27, and 28
In a direct head-to-head binding study conducted under identical experimental conditions, intepirdine exhibited a Ki of 1.4 nM at the human 5-HT6 receptor, representing 18-fold to 21-fold higher affinity compared to four structurally distinct comparator compounds (compounds 18, 22, 27, and 28), which displayed Ki values ranging from 22 nM to 30 nM [1]. The binding experiments were performed using human recombinant CHO cells expressing h5-HT6R, with mean Ki values calculated from three independent experiments (SEM ± 27%) [1].
| Evidence Dimension | 5-HT6 receptor binding affinity (Ki, nM) |
|---|---|
| Target Compound Data | Ki = 1.4 nM |
| Comparator Or Baseline | Compound 18: Ki = 25 nM; Compound 22: Ki = 28 nM; Compound 27: Ki = 30 nM; Compound 28: Ki = 22 nM |
| Quantified Difference | 18-fold to 21-fold higher affinity for intepirdine relative to comparators |
| Conditions | Human recombinant CHO cells expressing h5-HT6R; three independent binding experiments; SEM ± 27% |
Why This Matters
Higher receptor affinity at lower concentrations enables more efficient target engagement in cellular and in vivo models, reducing the amount of compound required per experiment and potentially minimizing off-target effects associated with higher dosing.
- [1] PMC. Table 2. Binding Data of Selected Compounds 18, 22, 27, 28 and Intepirdine for 5-HT6, 5-HT1A, 5-HT2A, 5-HT7, and D2 Receptors. ACS Chem Neurosci. 2021;12(5):8041276. View Source
